d-(KLAKLAK)2, Proapoptotic Peptide

Antifungal Mitochondrial targeting Selectivity index

L-peptide apoptosis inducers degrade rapidly in serum, compromising reproducibility. d-(KLAKLAK)2's all-D-amino acid backbone confers serum protease resistance for consistent mitochondrial apoptosis induction. • Induces MOMP → cytochrome c release → caspase 3/7 & PARP activation • Validated cytotoxic warhead in IL-4R-targeted conjugates vs chemoresistant cancer • Synergistic with Bcl-2 antisense oligonucleotides in liposomal nanomedicines Supplied lyophilized, ≥98% HPLC, with global ambient shipping.

Molecular Formula C72H139N21O14
Molecular Weight 1523.0 g/mol
Cat. No. B12361332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-(KLAKLAK)2, Proapoptotic Peptide
Molecular FormulaC72H139N21O14
Molecular Weight1523.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C72H139N21O14/c1-41(2)37-55(90-64(99)49(79)25-13-19-31-73)69(104)82-46(10)62(97)87-52(28-16-22-34-76)67(102)92-57(39-43(5)6)71(106)83-47(11)61(96)86-51(27-15-21-33-75)65(100)89-54(30-18-24-36-78)68(103)93-58(40-44(7)8)72(107)84-48(12)63(98)88-53(29-17-23-35-77)66(101)91-56(38-42(3)4)70(105)81-45(9)60(95)85-50(59(80)94)26-14-20-32-74/h41-58H,13-40,73-79H2,1-12H3,(H2,80,94)(H,81,105)(H,82,104)(H,83,106)(H,84,107)(H,85,95)(H,86,96)(H,87,97)(H,88,98)(H,89,100)(H,90,99)(H,91,101)(H,92,102)(H,93,103)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1
InChIKeyWDNBZWRKDSJVDK-PHLURGDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d-(KLAKLAK)2, Proapoptotic Peptide: Baseline Profile for Mitochondria-Targeted Cancer and Antimicrobial Research Procurement


d-(KLAKLAK)2 (d-KLA Peptide, CAS: 286380-05-0) is a synthetic, D-amino acid-based proapoptotic peptide engineered from the repetitive KLAKLAK sequence . It is a 14-amino acid amphipathic α-helical peptide, characterized by a precise spatial segregation of positively charged lysine residues and hydrophobic leucine/alanine residues, facilitating preferential interaction with negatively charged membranes [1]. Its mechanism of action involves specific mitochondrial targeting, leading to mitochondrial outer membrane permeabilization (MOMP), disruption of the mitochondrial potential (ΔΨm), cytochrome c release, and subsequent activation of caspase family proteins and PARP [2]. This compound is a key research tool for studying mitochondrial apoptosis pathways and is widely utilized as a cytotoxic 'warhead' in targeted delivery systems for cancer and antimicrobial research [3].

d-(KLAKLAK)2 Proapoptotic Peptide: Critical D-Amino Acid Configuration Prevents Direct Substitution with L-Peptide Analogs


Substituting d-(KLAKLAK)2 with its L-amino acid counterpart or other standard apoptosis inducers is not functionally equivalent for rigorous research. The exclusive use of D-amino acids confers profound resistance to proteolytic degradation by endogenous serum proteases, a property L-peptide analogs lack . This ensures its stability in complex biological environments, such as cell culture with serum or in vivo models, where L-peptides are rapidly neutralized [1]. Furthermore, its specific, charge-dependent interaction with the mitochondrial membrane and the resulting apoptotic cascade are not reliably reproduced by other proapoptotic agents with different mechanisms, such as BH3 mimetics (e.g., ABT-737) or broad-spectrum kinase inhibitors (e.g., Staurosporine), which operate through distinct pathways [2]. These fundamental structural and mechanistic differences preclude simple interchangeability and make the procurement of the specific, validated D-isomer essential for achieving reproducible and interpretable experimental outcomes in apoptosis research [3].

d-(KLAKLAK)2 Proapoptotic Peptide: Quantifiable Differentiation Against Alternatives in Preclinical Efficacy and Delivery


Mitochondrial Targeting Selectivity: Quantitative Comparison of Fungicidal vs. Mammalian Cell Activity

The functional selectivity of d-(KLAKLAK)2 is quantitatively defined by its antifungal activity against Mucorales species versus its cytotoxicity in mammalian cells. Against R. oryzae and M. circinelloides, d-(KLAKLAK)2 demonstrated a minimum inhibitory concentration (MIC) for complete germination inhibition at 300 µg/mL [1]. In contrast, its hemolytic activity against human erythrocytes, a proxy for mammalian cell toxicity, was minimal (<10% lysis at concentrations up to 300 µg/mL) [1]. This compares favorably to the standard antifungal Amphotericin B (AMB), which exhibits significant mammalian toxicity at its effective antifungal dose range, and Fluconazole (FLU), which is ineffective against this pathogen class [1].

Antifungal Mitochondrial targeting Selectivity index

Engineered Potency: Direct Comparison of d-(KLAKLAK)2 to Next-Generation Analogs for Mitochondrial Targeting

The inherent potency of d-(KLAKLAK)2 serves as a critical benchmark for the development of more advanced mitochondrial-disrupting peptides. A study engineered novel analogs of d-(KLAKLAK)2 with enhanced mitochondrial localization sequences. The most potent engineered analog exhibited a LC50 value that was 100-fold lower than that of the parent compound, d-(KLAKLAK)2 [1]. This direct, head-to-head comparison quantifies the activity of the parent peptide and establishes it as the essential baseline for evaluating any structural or functional improvements in new peptide libraries [1].

Apoptosis Mitochondrial localization Peptide engineering

Synergistic Apoptosis Induction: d-(KLAKLAK)2 Enhances Efficacy of Bcl-2 Antisense Oligonucleotide G3139

The efficacy of d-(KLAKLAK)2 is significantly amplified when used in combination with other therapeutics targeting the mitochondrial apoptosis pathway. In vitro treatment of mouse melanoma B16(F10) cells with cationic liposomes (CL) loaded with d-(KLAKLAK)2 and the Bcl-2 antisense oligodeoxynucleotide G3139 led to significantly enhanced antitumor efficacy [1]. This was mediated by a stimulated induction of apoptotic (caspase 3/7) activity, when compared to CL loaded with G3139 alone [1]. This synergy was further validated in vivo, where intratumoral injection of the d-(KLAKLAK)2/G3139 liposomal formulation in B16(F10) mouse xenografts led to suppressed tumor growth associated with enhanced apoptotic activity [1].

Cancer therapy Synergy Liposomal delivery

Overcoming Chemoresistance: d-(KLAKLAK)2-Based Fusion Peptide Shows Efficacy in 5-FU-Resistant Cholangiocarcinoma

The (KLAKLAK)2 warhead is a key component in overcoming drug resistance mechanisms that limit the effectiveness of standard chemotherapy. A hybrid peptide, IL4RPep-1-KLA, comprising an IL-4R targeting domain fused to (KLAKLAK)2, was tested against chemoresistant cholangiocarcinoma (CCA) cells [1]. In KKU-213 human CCA cells, IL4RPep-1-KLA induced significant cytotoxicity and apoptosis [1]. Crucially, it increased the levels of apoptosis induced by 5-fluorouracil (5-FU) [1]. In vivo, systemic administration of IL4RPep-1-KLA efficiently inhibited KKU-213 tumor growth, whereas treatment with 5-FU alone did not significantly inhibit tumor growth [1].

Chemoresistance Targeted therapy Cholangiocarcinoma

d-(KLAKLAK)2 Proapoptotic Peptide: Optimal Research and Preclinical Application Scenarios Based on Quantified Evidence


Development of Targeted Anticancer Therapeutics, Specifically for Drug-Resistant Tumors

The validated use of d-(KLAKLAK)2 as a proapoptotic 'warhead' in targeted fusion peptides is supported by its efficacy against chemoresistant cholangiocarcinoma when conjugated to an IL-4R targeting domain [1]. This evidence makes it an optimal component for research into overcoming resistance mechanisms to standard chemotherapies like 5-FU. Researchers can leverage its mechanism of directly disrupting mitochondria, which bypasses many common upstream drug resistance pathways, to develop novel therapies for refractory cancers [1].

Formulation of Synergistic Cancer Nanomedicines

The demonstrated synergy between d-(KLAKLAK)2 and Bcl-2 antisense oligonucleotides (G3139) in liposomal formulations provides a strong evidence base for its use in combination nanomedicines [2]. Its ability to enhance caspase 3/7 activity and suppress tumor growth in vivo when co-delivered with other agents that target the mitochondrial apoptosis pathway makes it a strategic choice for developing multi-modal therapies that aim to overcome intrinsic resistance and improve overall efficacy [2].

Investigation of Alternative Antifungal Strategies with Favorable Selectivity Profiles

The quantifiable antifungal activity of d-(KLAKLAK)2 against Mucorales species, coupled with its low hemolytic activity, positions it as a valuable tool for developing new antifungal therapies [3]. Its mechanism of inducing mitochondria-mediated apoptosis in fungal cells offers an alternative to conventional agents like amphotericin B and fluconazole, which can be limited by toxicity or resistance. This selectivity profile is particularly relevant for research into treatments for immunocompromised patients [3].

Benchmarking and Engineering Next-Generation Apoptosis-Inducing Peptides

d-(KLAKLAK)2 serves as the essential, quantifiable baseline for engineering and evaluating novel peptides with enhanced mitochondrial targeting and potency [4]. Its 100-fold lower potency compared to optimized analogs establishes it as the critical control compound. Research aimed at improving intracellular delivery, subcellular localization, or membrane-disrupting activity must use d-(KLAKLAK)2 as the reference point to validate that observed enhancements are a direct result of the engineered modifications [4].

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